3-Nitro-2-(piperidin-1-yl)benzoic acid

LogP Lipophilicity ADME Prediction

3-Nitro-2-(piperidin-1-yl)benzoic acid (CAS 893611-92-2) is a synthetic small molecule building block (MF: C12H14N2O4; MW: 250.25 g/mol). It belongs to the class of piperidine-substituted nitrobenzoic acids, a family frequently utilized in medicinal chemistry as intermediates for kinase inhibitors, GPCR modulators, and carbonic anhydrase inhibitors.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 893611-92-2
Cat. No. B1627194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-(piperidin-1-yl)benzoic acid
CAS893611-92-2
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(14(17)18)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16)
InChIKeyTWTRPCPEUQFCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-(piperidin-1-yl)benzoic acid (CAS 893611-92-2): Physicochemical Baseline and Isomer Differentiation for Procurement


3-Nitro-2-(piperidin-1-yl)benzoic acid (CAS 893611-92-2) is a synthetic small molecule building block (MF: C12H14N2O4; MW: 250.25 g/mol) . It belongs to the class of piperidine-substituted nitrobenzoic acids, a family frequently utilized in medicinal chemistry as intermediates for kinase inhibitors, GPCR modulators, and carbonic anhydrase inhibitors [1]. Its defining structural feature is the unique ortho-relationship between the piperidine ring, the nitro group, and the carboxylic acid, a regiochemistry that dictates its physicochemical behavior and synthetic utility [2].

Why 3-Nitro-2-(piperidin-1-yl)benzoic Acid Cannot Be Substituted by Other Nitro-Piperidinyl Benzoic Acid Isomers


Substituting 3-Nitro-2-(piperidin-1-yl)benzoic acid with a positional isomer such as 4-(piperidin-1-yl)-3-nitrobenzoic acid (CAS 26586-26-5) or 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3) introduces significant changes in lipophilicity, electronic distribution, and steric environment, which can alter reaction kinetics, downstream biological activity, and salt/metabolite formation [1][2]. The ortho-substitution pattern in the target compound creates a distinct chemical environment that affects the acidity of the carboxylic acid and the electron density of the aromatic ring, making it a non-fungible starting material in structure-activity relationship (SAR) studies [2].

Quantitative Comparative Evidence for Differentiating 3-Nitro-2-(piperidin-1-yl)benzoic Acid from its Isomers


Lipophilicity (LogP) Comparison Against the 4-Isomer

The target compound exhibits lower lipophilicity (LogP = 2.87) compared to 3-nitro-4-(piperidin-1-yl)benzoic acid (LogP = 3.48), suggesting better aqueous solubility and potentially different membrane permeability profiles [1].

LogP Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation from the 5-Isomer

The target compound has a larger Topological Polar Surface Area (TPSA = 86.4 Ų) than 5-nitro-2-(piperidin-1-yl)benzoic acid (TPSA = 83.68 Ų), indicating a slightly higher capacity for hydrogen bonding and potential impact on oral bioavailability according to Lipinski's Rule of Five .

TPSA Bioavailability Drug-likeness

Synthetic Entry Point: Unique SNAr Substrate Compared to Alternative Isomers

The synthesis of 3-Nitro-2-(piperidin-1-yl)benzoic acid proceeds via a direct nucleophilic aromatic substitution (SNAr) reaction of piperidine on 3-fluoro-4-nitrobenzoic acid at room temperature . This late-stage functionalization is not directly feasible for isomers like 3-nitro-4-(piperidin-1-yl)benzoic acid, which require alternative, often lower-yielding synthetic routes .

Synthetic Methodology SNAr Building Block

Key Application Scenarios for 3-Nitro-2-(piperidin-1-yl)benzoic Acid Based on Comparative Evidence


Medicinal Chemistry Library Design Requiring Low Lipophilicity

When designing fragment libraries or lead-like compound collections where lower LogP is prioritized for solubility, 3-Nitro-2-(piperidin-1-yl)benzoic acid (LogP 2.87) is preferable over the more lipophilic 3-nitro-4-(piperidin-1-yl)benzoic acid (LogP 3.48) , as shown in Section 3, Evidence 1.

Peripheral vs. CNS Drug Targeting

Its higher TPSA (86.4 Ų) compared to the 5-isomer (83.68 Ų) may favor its use in designing peripherally-restricted therapeutics, as increased polar surface area is generally associated with lower CNS penetration , directly supported by the TPSA comparison in Section 3, Evidence 2.

Rapid SAR Exploration via Parallel Synthesis

The single-step, room-temperature SNAr synthesis of the target compound makes it an efficient core scaffold for generating diverse amide or ester libraries in parallel, offering a logistic advantage over multi-step isomer syntheses that can impede high-throughput chemistry workflows , as indicated in Section 3, Evidence 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-2-(piperidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.